molecular formula C18H23NO5 B1240043 Pentopril CAS No. 82924-03-6

Pentopril

Katalognummer B1240043
CAS-Nummer: 82924-03-6
Molekulargewicht: 333.4 g/mol
InChI-Schlüssel: NVXFXLSOGLFXKQ-JMSVASOKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pentopril is a non-sulfhydryl angiotensin converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, this compound is hydrolyzed into its active form pentoprilat, which competitively inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Pentoprilat also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.

Wissenschaftliche Forschungsanwendungen

Angiotensin Converting Enzyme Inhibition

Pentopril is a non-sulfhydryl angiotensin converting enzyme (ACE) inhibitor used primarily for its antihypertensive activity. As a prodrug, it is hydrolyzed into its active form, pentoprilat, which competitively inhibits ACE. This inhibition blocks the conversion of angiotensin I to angiotensin II, leading to vasodilation and a decrease in angiotensin II-induced aldosterone secretion. This process ultimately increases sodium excretion and water outflow (Definitions, 2020).

Renal Function Impact

The disposition of this compound in individuals with varying renal functions reveals that mild to moderate renal impairment does not significantly change the plasma concentration of this compound. However, the plasma concentration of its active ACE inhibitor is sensitive to moderate changes in renal function. This indicates the drug's pharmacokinetics may require adjustment in patients with compromised renal function (Rakhit et al., 1988).

Pharmacokinetics and Pharmacodynamics

Research shows that this compound is absorbed rapidly following zero-order kinetics. Its pharmacokinetics and pharmacodynamics were evaluated in healthy volunteers, indicating dose-proportional urinary recovery and a close relationship between plasma level of the metabolite and the inhibition of plasma ACE activity (Rakhit et al., 1986).

Interaction with Food

Studies demonstrate that the bioavailability of this compound is not significantly affected by the presence of food. Although food intake delays the absorption of the drug, this does not have a significant impact on its therapeutic effects during chronic administration (Rakhit et al., 1985).

Use in Rheumatoid Arthritis

This compound was evaluated for its potential use in rheumatoid arthritis (RA) as a nonthiol containing ACE inhibitor. However, it produced little clinical or biochemical improvement in patients with RA, suggesting that its therapeutic benefit in RA might not be related to its enzyme inhibition properties (Bird et al., 1990).

Pharmacokinetic Interactions

The interaction between this compound and other drugs like furosemide has been studied. This compound was found to affect the disposition of furosemide, decreasing its renal clearance. However, this interaction did not necessitate a dosage adjustment for furosemide when coadministered with this compound (Rakhit et al., 1987).

Eigenschaften

CAS-Nummer

82924-03-6

Molekularformel

C18H23NO5

Molekulargewicht

333.4 g/mol

IUPAC-Name

(2S)-1-[(2R,4R)-5-ethoxy-2,4-dimethyl-5-oxopentanoyl]-2,3-dihydroindole-2-carboxylic acid

InChI

InChI=1S/C18H23NO5/c1-4-24-18(23)12(3)9-11(2)16(20)19-14-8-6-5-7-13(14)10-15(19)17(21)22/h5-8,11-12,15H,4,9-10H2,1-3H3,(H,21,22)/t11-,12-,15+/m1/s1

InChI-Schlüssel

NVXFXLSOGLFXKQ-JMSVASOKSA-N

Isomerische SMILES

CCOC(=O)[C@H](C)C[C@@H](C)C(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)O

SMILES

CCOC(=O)C(C)CC(C)C(=O)N1C(CC2=CC=CC=C21)C(=O)O

Kanonische SMILES

CCOC(=O)C(C)CC(C)C(=O)N1C(CC2=CC=CC=C21)C(=O)O

Synonyme

1-(4-(ethoxycarbonyl)-2-methylpentanoyl)-2,3-dihydroindole-2-carboxylic acid
CGS 13945
CGS-13945
pentopril

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentopril
Reactant of Route 2
Reactant of Route 2
Pentopril
Reactant of Route 3
Pentopril
Reactant of Route 4
Pentopril
Reactant of Route 5
Pentopril
Reactant of Route 6
Pentopril

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.